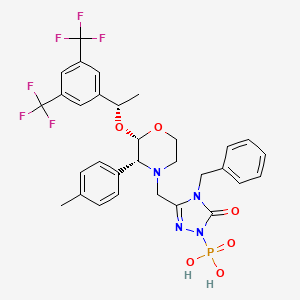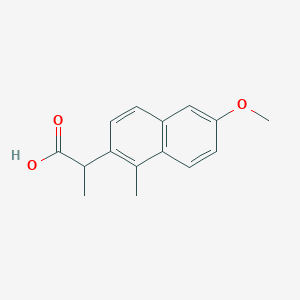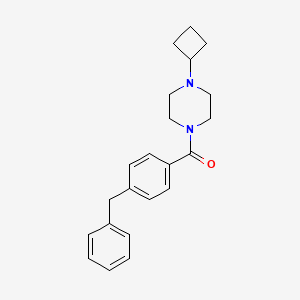
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is a complex organic compound with the IUPAC name this compound It is known for its unique structural features, which include a benzylphenyl group and a cyclobutylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylphenyl Intermediate: The benzylphenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclobutylpiperazine Synthesis: The cyclobutylpiperazine moiety can be prepared by reacting cyclobutylamine with piperazine under controlled conditions.
Coupling Reaction: The final step involves coupling the benzylphenyl intermediate with the cyclobutylpiperazine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Reaction Scaling: Scaling up the reactions while maintaining the reaction conditions to ensure high yield and purity.
Purification: Utilizing techniques such as recrystallization, column chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of (4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular processes.
類似化合物との比較
Similar Compounds
(4-Benzylphenyl)-(4-methylpiperazin-1-yl)methanone: Similar structure with a methyl group instead of a cyclobutyl group.
(4-Benzylphenyl)-(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a cyclobutyl group.
(4-Benzylphenyl)-(4-phenylpiperazin-1-yl)methanone: Similar structure with a phenyl group instead of a cyclobutyl group.
Uniqueness
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
(4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H26N2O/c25-22(24-15-13-23(14-16-24)21-7-4-8-21)20-11-9-19(10-12-20)17-18-5-2-1-3-6-18/h1-3,5-6,9-12,21H,4,7-8,13-17H2 |
InChIキー |
GAVKXFGKWYCAJD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


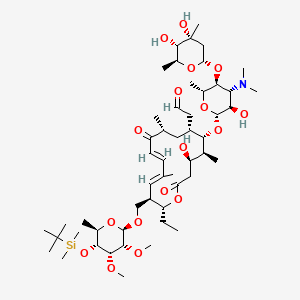


![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
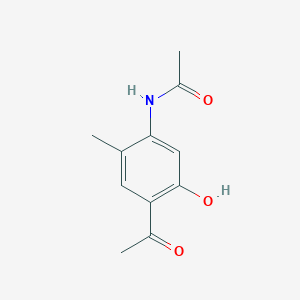
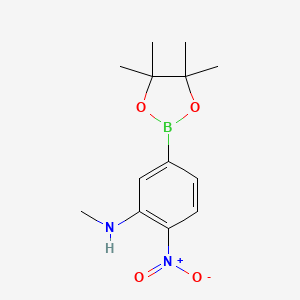
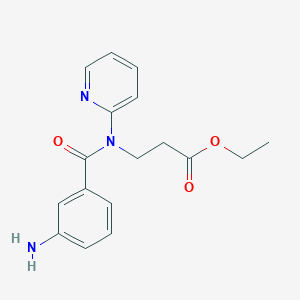
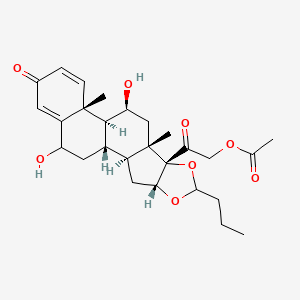
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
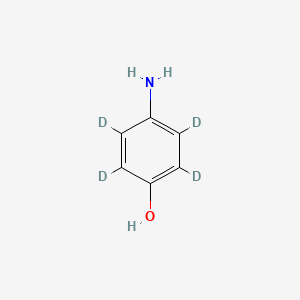
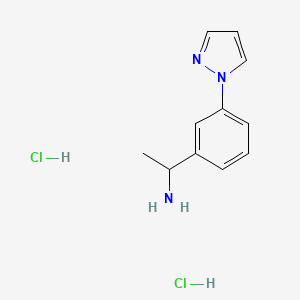
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
